

Agerafenib Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Agerafenib hydrochloride*

Cat. No.: *B1139383*

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CAS Number: 1227678-26-3

This document provides an in-depth technical overview of **Agerafenib hydrochloride**, a potent and orally bioavailable inhibitor of the BRAF serine/threonine protein kinase. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and potential clinical applications of this compound.

Chemical and Physical Properties

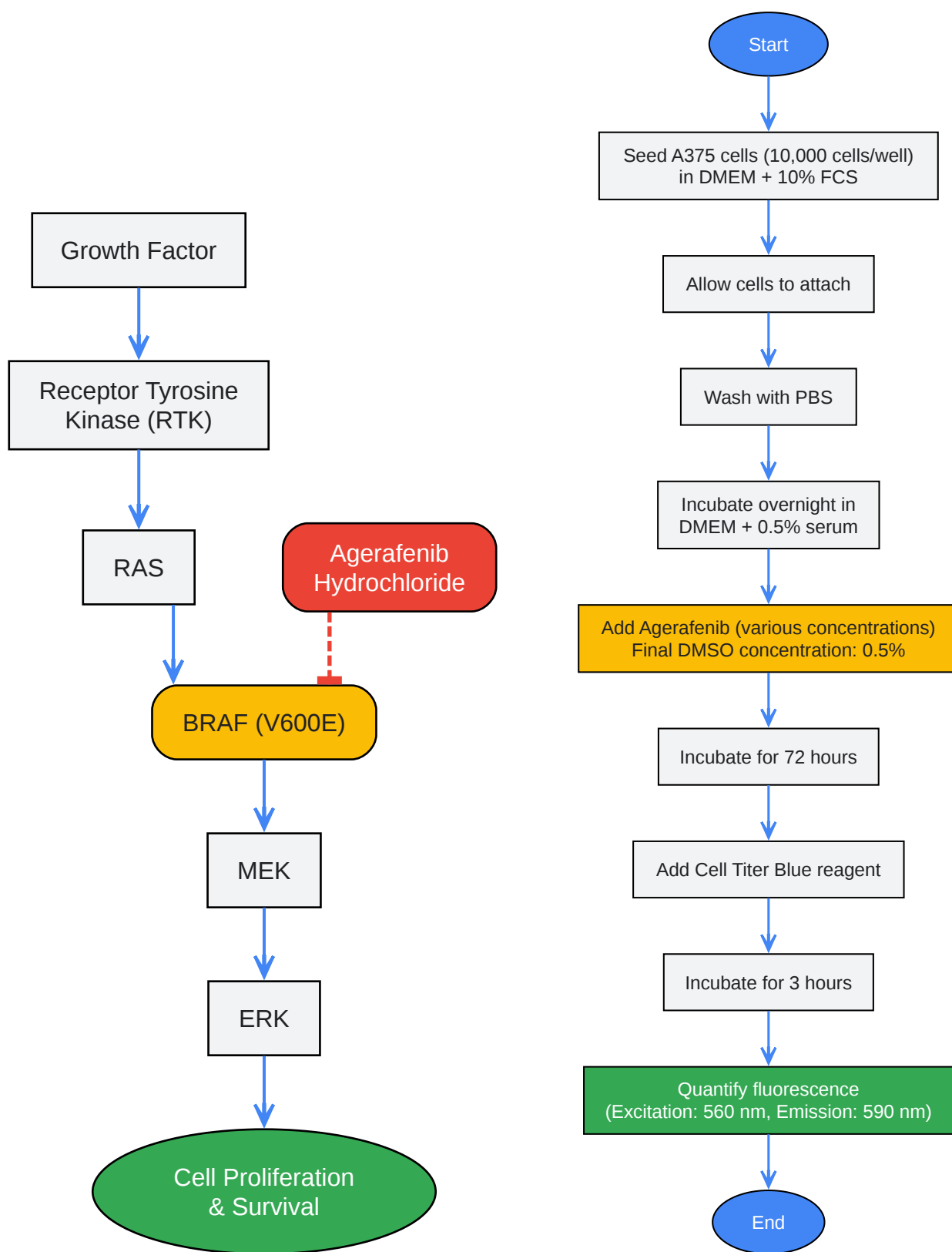
Agerafenib, also known as CEP-32496 and RXDX-105, is a synthetic organic compound.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₂ F ₃ N ₅ O ₅	[2][3]
Molecular Weight	517.46 g/mol	[2][3]
CAS Number	1227678-26-3 (hydrochloride)	[4]
Appearance	White to off-white crystalline powder	
Hydrogen Bond Acceptors	5	
Hydrogen Bond Donors	2	
Topological Polar Surface Area	120.63 Å ²	
Partition Coefficient (LogP)	4.35	

Mechanism of Action and Signaling Pathway

Agerafenib is a potent inhibitor of the BRAF kinase, particularly the activating V600E mutation, which is prevalent in various cancers, including melanoma, papillary thyroid carcinoma, and colorectal cancer.[5][6] The BRAF V600E mutation leads to constitutive activation of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), a critical cascade that regulates cellular proliferation and survival.[2]

By selectively targeting and inhibiting the mutated BRAF V600E kinase, Agerafenib blocks the downstream phosphorylation of MEK and ERK.[5] This inhibition disrupts the signaling cascade, ultimately leading to a decrease in the proliferation of tumor cells that harbor the BRAF V600E mutation.[2]



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- To cite this document: BenchChem. [Agerafenib Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139383#agerafenib-hydrochloride-cas-number-1227678-26-3]

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